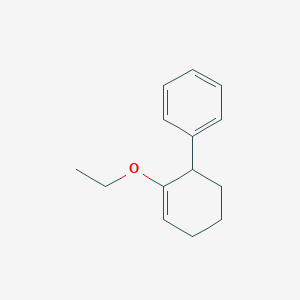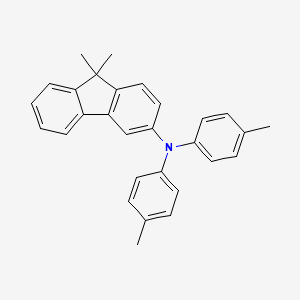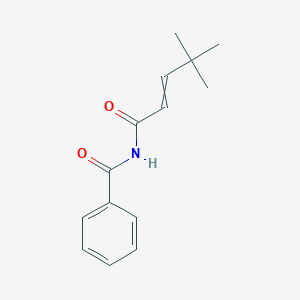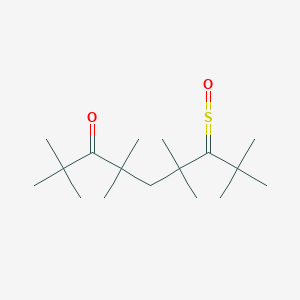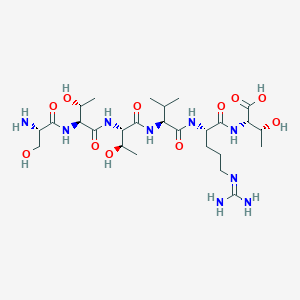
Carbamic acid, hexyl-, octyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, hexyl-, octyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular ester is formed from carbamic acid and hexyl and octyl alcohols, making it a unique compound with specific properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, hexyl-, octyl ester can be synthesized through the esterification of carbamic acid with hexyl and octyl alcohols. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction is as follows:
Carbamic acid+Hexyl alcohol+Octyl alcohol→Carbamic acid, hexyl-, octyl ester+Water
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of supercritical carbon dioxide as a solvent can also enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: This ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of carbamic acid and the corresponding alcohols.
Reduction: Reduction reactions involving this ester can lead to the formation of primary alcohols.
Substitution: Nucleophilic substitution reactions can replace the alkoxy group with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Carbamic acid, hexyl alcohol, and octyl alcohol.
Reduction: Primary alcohols.
Substitution: Substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, hexyl-, octyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Wirkmechanismus
The mechanism of action of carbamic acid, hexyl-, octyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active carbamic acid and alcohols. This hydrolysis can lead to various biological effects depending on the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, propyl-, butyl ester
- Carbamic acid, pentyl-, hexyl ester
Comparison
Carbamic acid, hexyl-, octyl ester is unique due to its specific alkyl chain lengths, which can influence its physical properties, reactivity, and applications. Compared to shorter-chain esters, it may have different solubility, volatility, and biological activity, making it suitable for specific industrial and research applications.
Eigenschaften
CAS-Nummer |
412049-81-1 |
|---|---|
Molekularformel |
C15H31NO2 |
Molekulargewicht |
257.41 g/mol |
IUPAC-Name |
octyl N-hexylcarbamate |
InChI |
InChI=1S/C15H31NO2/c1-3-5-7-9-10-12-14-18-15(17)16-13-11-8-6-4-2/h3-14H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
RURCHJQJCVWZIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)NCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


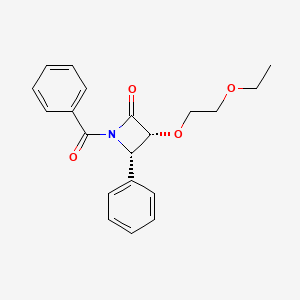
![6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14256635.png)
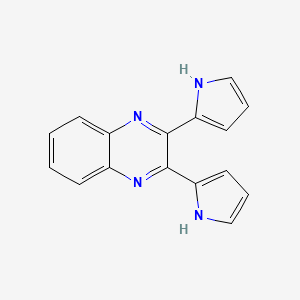
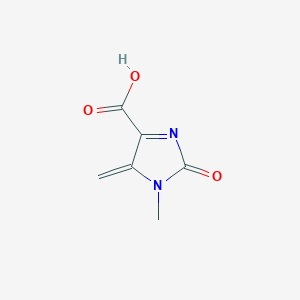
![(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B14256651.png)

![Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy-](/img/structure/B14256662.png)
![3-[4-(2-Oxoethoxy)phenoxy]benzoic acid](/img/structure/B14256673.png)
